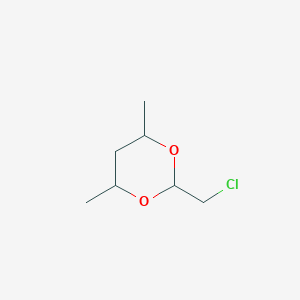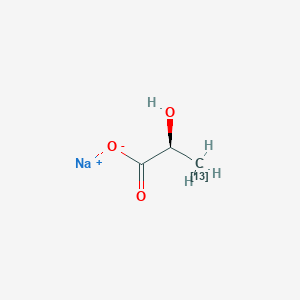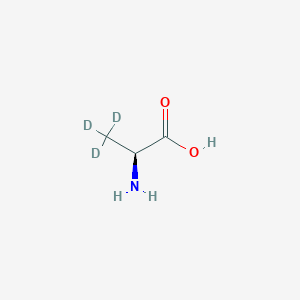
2,6-Dichloroanisole
描述
Synthesis Analysis
DCA can be synthesized from 2,6-dichlorophenol (DCP) in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as a methylating agent. This method represents an environmentally friendlier alternative to conventional toxic reagents, achieving a high yield of DCA under optimized conditions (Chen Xingquan, 2010).
Molecular Structure Analysis
The molecular structure of DCA, as with other chloroanisoles, plays a crucial role in its physical and chemical properties. While specific studies on 2,6-Dichloroanisole's molecular structure analysis were not directly found, research on chloroanisoles like 2,4,6-trichloroanisole shows the importance of structural analysis in understanding their behavior and reactivity. Structural analyses often involve techniques like electron transmission spectroscopy and dissociative electron attachment spectroscopy, supported by density functional theory calculations (N. L. Asfandiarov et al., 2017).
Chemical Reactions and Properties
DCA's chemical reactions and properties can be inferred from studies on related chloroanisoles. For instance, the oxidative degradation of 2,4,6-trichloroanisole by UV-activated persulfate indicates potential pathways for DCA's chemical transformations, including the formation of chlorophenols and quinones as degradation products (Congwei Luo et al., 2016).
Physical Properties Analysis
The physical properties of DCA, such as solubility, boiling point, and vapor pressure, are essential for understanding its environmental behavior and impact. While specific data on DCA were not identified, the extraction efficiencies and detection limits in water samples for chloroanisoles highlight the significance of these properties in environmental monitoring and analysis efforts (Xiuzhi Bai et al., 2016).
Chemical Properties Analysis
The chemical properties of DCA, including reactivity with various chemical agents and stability under different conditions, can be partly understood through studies on similar compounds. For instance, the kinetics and mechanisms of chloroanisole formation during water chlorination provide insights into the chemical behavior of DCA in water treatment processes (Kejia Zhang et al., 2016).
科学研究应用
Synthesis with Dimethyl Carbonate : 2,6-DCA can be synthesized from 2,6-dichlorophenol using dimethyl carbonate as a methylating reagent, offering an alternative to conventional toxic reagents (Chen Xingquan, 2010).
Formation in Water Chlorination : It is identified as a byproduct in the chlorination of water, contributing to earthy and musty odors in drinking water. Understanding its formation is crucial for improving water treatment processes (Zhang et al., 2016).
Microextraction and Gas Chromatography : A method has been developed for the simultaneous determination of chloroanisoles, including 2,6-DCA, in water using dispersive liquid-liquid microextraction and gas chromatography (Bai et al., 2016).
Analysis in Cork Stoppers : The compound has been analyzed in cork stoppers using solid-phase microextraction and gas chromatography-ion-trap mass spectrometry, which is significant for the wine industry due to its contribution to cork taint (Bianchi et al., 2003).
Electron Beam Irradiation Studies : Research on the effects of electron beam irradiation on 2,6-DCA, particularly as a contaminant in cork, reveals potential improvements in cork quality through this treatment (Careri et al., 2001).
Environmental Monitoring and Control : The monitoring and control of 2,6-DCA in various environmental samples, like water and wine, have been the focus of several studies, emphasizing its role in affecting the quality of these resources (Gómez-Ariza et al., 2004).
Quantification in Wines and Corks : Techniques have been developed for the quantification of chloroanisoles, including 2,6-DCA, in wines and corks, which is important for ensuring the quality of wine products (Riu et al., 2006).
安全和危害
2,6-Dichloroanisole is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
未来方向
属性
IUPAC Name |
1,3-dichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMCDNAVVJKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062097 | |
| Record name | 2,6-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroanisole | |
CAS RN |
1984-65-2 | |
| Record name | 2,6-Dichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)



![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)






